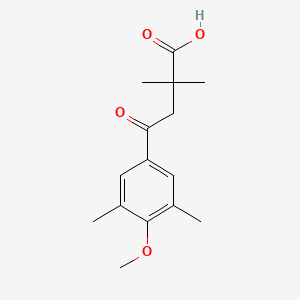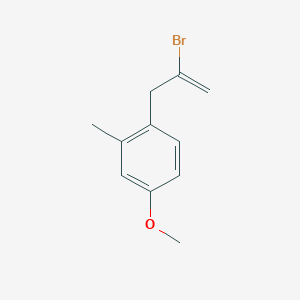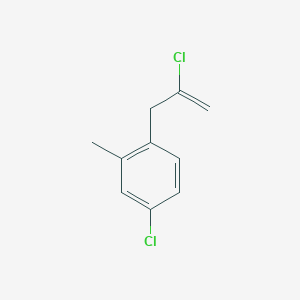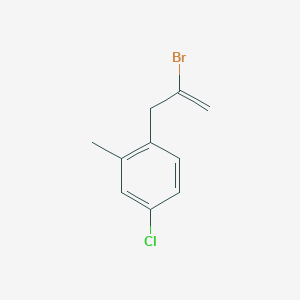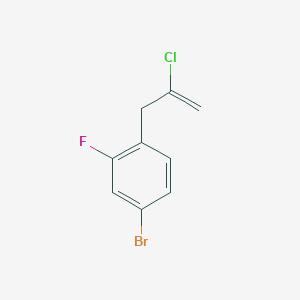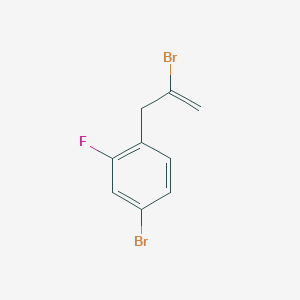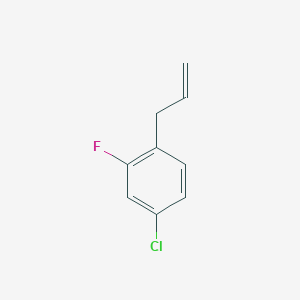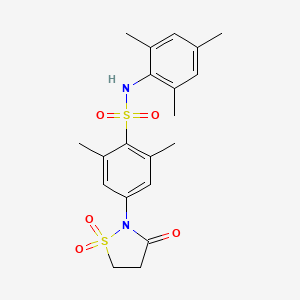
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene
Descripción general
Descripción
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It has also been used as a building block in the synthesis of various organic molecules, including heterocyclic compounds and natural products. In material science, it has been used as a precursor for the synthesis of various functional materials, including polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene is not fully understood. However, it has been suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It has also been shown to have low toxicity in normal cells. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and handle. However, its high cost and limited availability may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene. One of the main directions is to further explore its potential applications in medicinal chemistry, particularly in the development of novel anti-cancer drugs. Another direction is to investigate its potential applications in material science, particularly in the synthesis of functional materials. Finally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, which will be crucial for its future clinical applications.
In conclusion, 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene is a chemical compound that has shown great potential in various fields, including medicinal chemistry, material science, and organic synthesis. Its synthesis method is relatively simple, and it has been shown to exhibit potent anti-cancer activity against various cancer cell lines. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, which will be crucial for its future clinical applications.
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-chloro-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(12)5-9(7)11/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGDYOMSAUGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



